4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a thiophene ring. The presence of these groups suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational chemistry methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .Scientific Research Applications
Heterocyclic Synthesis and Derivatives
- The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole and pyrazolopyrimidine, highlights a broad methodological approach in heterocyclic chemistry which could potentially include derivatives like "4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" (Mohareb et al., 2004).
Microwave Promoted Synthesis
- A microwave-assisted synthesis method offers a cleaner, efficient, and faster route for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating a potential application for rapid and green synthesis of compounds like "this compound" (Saeed, 2009).
Biological Activity and Drug Design
- Research into cocrystals of pyrazinamide with hydroxybenzoic acids explores their potential as anti-TB drugs and their suitability in photovoltaic systems for energy conversion. This multidisciplinary approach suggests similar cocrystallization studies could be applicable for assessing the utility of "this compound" in therapeutic and energy-related applications (Al‐Otaibi et al., 2020).
Antimicrobial and Anti-inflammatory Agents
- A study on thieno[2,3-c]pyrazole compounds reports significant antibacterial and anti-fungal activities, as well as notable anti-inflammatory effects. This research underscores the potential pharmacological significance of structurally related compounds, including "this compound" (El-Dean et al., 2015).
Antitumor Agents
- New benzothiazole derivatives were synthesized as potent antitumor agents, illustrating the exploration of novel compounds for cancer treatment. The design and synthesis approach provide insights into the potential development of "this compound" for oncological research (Yoshida et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-3-7-15(8-4-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHFKDBBBFWHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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